molecular formula C11H11Cl2NO4 B13445336 Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate

Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate

Cat. No.: B13445336
M. Wt: 292.11 g/mol
InChI Key: YJSYOVSDBWOVAD-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate is a chemical compound with the molecular formula C11H11Cl2NO4 and a molecular weight of 292.12 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate typically involves the reaction of methyl 4-acetamido-2-methoxybenzoate with N-chlorosuccinimide in N,N-dimethylformamide. The reaction is carried out under heat insulation to obtain the crude product, which is then purified .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the laboratory synthesis method mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

    N-chlorosuccinimide: Used for chlorination reactions.

    N,N-dimethylformamide: Used as a solvent in the synthesis process.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.

    Hydrolysis Products: The hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate is used in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: A similar compound with one chlorine atom.

    Methyl 4-acetamido-2-hydroxybenzoate: A compound with a hydroxyl group instead of a methoxy group.

Uniqueness

Methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate is unique due to the presence of two chlorine atoms and a methoxy group, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H11Cl2NO4

Molecular Weight

292.11 g/mol

IUPAC Name

methyl 4-acetamido-3,5-dichloro-2-methoxybenzoate

InChI

InChI=1S/C11H11Cl2NO4/c1-5(15)14-9-7(12)4-6(11(16)18-3)10(17-2)8(9)13/h4H,1-3H3,(H,14,15)

InChI Key

YJSYOVSDBWOVAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1Cl)OC)C(=O)OC)Cl

Origin of Product

United States

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